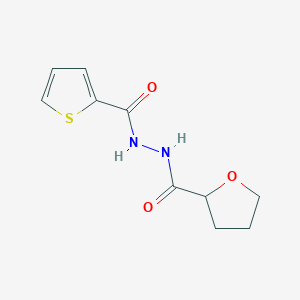
N'-(thiophene-2-carbonyl)oxolane-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid with oxolane-2-carbohydrazide under specific conditions. One common method involves the use of activated esters or amides with hydrazine to produce thiophene-2-carbohydrazide derivatives . The reaction is often carried out in alcoholic solutions to achieve high yields and purity .
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide, often involves large-scale condensation reactions. These reactions may utilize microwave radiation to enhance reaction rates and yields . The use of microwave radiation has been shown to be effective in synthesizing thiophene-2-carbohydrazide with acceptable yields .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazone derivatives.
Substitution: Substitution reactions with carbon-centered electrophiles can produce triazole and thiazolidinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include mercaptoacetic acid, acetic anhydride, and various carbon-centered electrophiles . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxadiazole, triazole, and thiazolidinone derivatives, which have shown significant antiproliferative activity against cancer cell lines .
Applications De Recherche Scientifique
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with electron-donor atoms in its structure, enhancing its therapeutic effects . It has been shown to bind tightly to key nucleobases and amino acids of proteins, such as human carbonic anhydrase IX (CA IX), indicating its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbohydrazide: A closely related compound with similar chemical properties and applications.
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide: Another thiophene derivative with comparable biological activities.
Uniqueness
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide is unique due to its specific structure, which combines the thiophene ring with an oxolane-2-carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N'-(thiophene-2-carbonyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h2,4,6-7H,1,3,5H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDKFAKIOOHAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5244103.png)
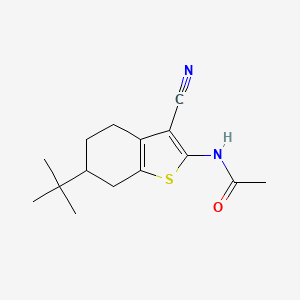
![2-(1-piperidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B5244127.png)
![2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B5244135.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B5244142.png)
![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B5244150.png)
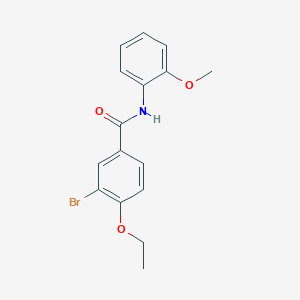
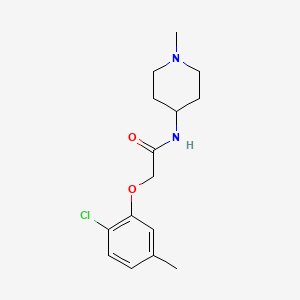
![methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5244174.png)
![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5244176.png)
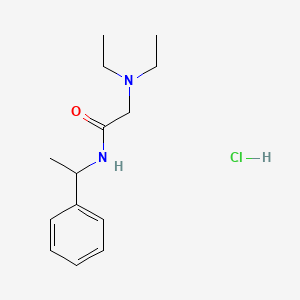
![(5Z)-2-amino-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B5244194.png)
![7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5244202.png)
![N-(2-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5244211.png)
